3-fluoro-5-(pyridin-3-yl)benzaldehyde
Description
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine ring at the 5-position and a fluorine atom at the 3-position of the benzaldehyde core. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The aldehyde group enables facile derivatization via condensation or nucleophilic addition reactions, while the pyridinyl and fluorine substituents modulate electronic properties, solubility, and biological activity. Its applications span drug discovery (e.g., as a precursor for receptor-targeting ligands) and materials engineering (e.g., metal-organic frameworks) .
Properties
CAS No. |
1214389-06-6 |
|---|---|
Molecular Formula |
C12H8FNO |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the aromatic substitution of a fluorine atom onto a benzaldehyde derivative. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
-
Suzuki Coupling: : Another approach is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of 3-fluoro-5-(pyridin-3-yl)benzaldehyde typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized for cost-effectiveness and scalability, often using continuous flow reactors to maintain consistent reaction conditions and improve throughput .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 3-fluoro-5-(pyridin-3-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 3-fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-fluoro-5-(pyridin-3-yl)benzaldehyde serves as a versatile building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the pyridine ring can interact with biological targets such as enzymes and receptors.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties.
Mechanism of Action
The mechanism by which 3-fluoro-5-(pyridin-3-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
[18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile
Structural Differences : Replaces the benzaldehyde group with a benzonitrile and introduces an ethynyl linker between the pyridine and benzene rings.
Applications : Acts as a positron emission tomography (PET) radiotracer targeting metabotropic glutamate receptor 5 (mGlu5), demonstrating high receptor affinity and moderate lipophilicity (logD ~2.5) .
Key Data :
| Property | Value |
|---|---|
| Molecular Weight | 293.27 g/mol |
| Key Substituents | 18F, benzonitrile, ethynyl |
| logD | ~2.5 |
| Application | Neuroimaging (PET) |
Comparison : The ethynyl linker enhances rigidity and receptor binding, while the nitrile group improves metabolic stability compared to the aldehyde. However, the aldehyde in the target compound offers greater synthetic versatility for further modifications .
2-(Pyridin-3-yl)-5-(3-methyl-4-pyridin-3-ylphenyl)benzaldehyde
Structural Differences: Features dual pyridinyl groups (3-methyl-4-pyridin-3-ylphenyl at position 5) and lacks fluorine. Synthesis: Prepared via Suzuki-Miyaura coupling between 5-bromo-2-(pyridin-3-yl)benzaldehyde and 3-methyl-4-(pyridin-3-yl)phenyl boronic acid using Pd(PPh3)4 . Applications: Investigated as a foldamer precursor for inhibiting anti-apoptotic protein Mcl-1 in ovarian carcinoma . Key Data:
| Property | Value |
|---|---|
| Molecular Weight | 377.41 g/mol |
| Key Substituents | Dual pyridinyl, methyl |
| logP | ~3.8 (estimated) |
| Application | Anticancer drug development |
The dual pyridinyl groups enable π-stacking interactions critical for protein binding, whereas the fluorine in the target compound may reduce metabolic degradation .
5-Fluoro-2-(4-fluorophenoxy)benzaldehyde
Structural Differences: Contains a phenoxy group at position 2 and fluorine at position 4. Physicochemical Properties: Higher lipophilicity (logP ~3.2) due to the phenoxy group. Safety: Labeled with hazards H315 (skin irritation) and H319 (eye irritation), requiring careful handling . Comparison: The phenoxy group introduces steric bulk, reducing reactivity of the aldehyde compared to the target compound.
Trifluoropropyl-Pyrazolyl Methoxybenzaldehyde Derivatives
Structural Differences: Methoxy-linked trifluoropropyl-pyrazolyl groups at position 2 (e.g., 2-(2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde). The trifluoropropyl group enhances hydrophobicity and metabolic stability . Key Data:
| Property | Value |
|---|---|
| Molecular Weight | ~450–470 g/mol (varies) |
| Key Substituents | Trifluoropropyl, pyrazolyl |
| logP | ~4.0–4.5 |
Comparison : The trifluoropropyl group significantly increases logP compared to the target compound, favoring blood-brain barrier penetration. However, the methoxy linkage may reduce synthetic accessibility .
3-Fluoro-5-(dioxaborolan-2-yl)benzaldehyde
Structural Differences : Replaces the pyridinyl group with a boronic ester (dioxaborolane).
Applications : Intermediate for Suzuki-Miyaura cross-coupling reactions. The boronic ester enables C-C bond formation, while the aldehyde allows subsequent functionalization .
Safety : Harmful by inhalation, skin contact, or ingestion, necessitating stringent safety protocols .
Comparison : The boronic ester broadens utility in coupling reactions, but the target compound’s pyridinyl group offers coordination sites for metal catalysts or biomolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
